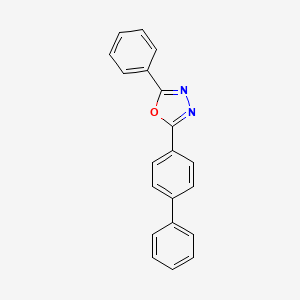

2-Biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole

Description

The exact mass of the compound 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24858. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-(4-phenylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)20-22-21-19(23-20)17-9-5-2-6-10-17/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAXWOOEPJQXEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061213 |

Source

|

| Record name | 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Aldrich MSDS] |

Source

|

| Record name | 1,3,4-Oxadiazole, 2-(1,1'-biphenyl)-4-yl-5-phenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

852-38-0 |

Source

|

| Record name | 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 852-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BIPHENYL-4-YL-5-PHENYL-1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US7R82695E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling the Potential of a Versatile Oxadiazole Derivative

An In-Depth Technical Guide to the Core Properties of 2-Biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole (PBD)

For Researchers, Scientists, and Drug Development Professionals

This compound, commonly referred to as PBD, is a highly versatile organic compound that has garnered significant attention across various scientific disciplines, most notably in the realms of organic electronics and materials science.[1] Its robust chemical structure, characterized by a central electron-deficient 1,3,4-oxadiazole ring flanked by phenyl and biphenyl groups, endows it with exceptional thermal stability and desirable photophysical properties.[1][2] These characteristics make PBD an exemplary candidate for application as an electron transport material in organic light-emitting diodes (OLEDs), a fluorescent probe for sensing applications, and a component in the development of stable thin films for protective coatings.[1] This guide aims to provide a comprehensive overview of the fundamental properties of PBD, offering insights into its synthesis, characterization, and the underlying principles that govern its behavior in various applications.

Core Physicochemical Properties: A Foundation for Application

The utility of PBD in any application is fundamentally dictated by its intrinsic physicochemical properties. A thorough understanding of these characteristics is paramount for designing experiments and interpreting results.

Molecular Structure and Identification

PBD is an aromatic oxadiazole. The presence of the phenyl and biphenyl moieties contributes to its high thermal stability and influences its electronic properties.

-

IUPAC Name: 2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole[1]

-

Synonyms: 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole, PBD[3][4]

-

CAS Number: 852-38-0[1]

-

Molecular Formula: C₂₀H₁₄N₂O[1]

-

Molecular Weight: 298.34 g/mol [1]

Quantitative Physicochemical Data

A summary of the key physical and chemical properties of PBD is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 167-169 °C | [1][5] |

| Solubility | Soluble in toluene, chloroform, and DMSO. Insoluble in water. | [5][6][7] |

| Storage Temperature | 2-8°C | [4][5] |

Synthesis and Purification: From Precursors to High-Purity Material

The synthesis of PBD is typically achieved through a cyclization reaction, a common method for forming 1,3,4-oxadiazole rings.[8][9] Post-synthesis purification is crucial to achieve the high purity required for applications in organic electronics, where impurities can act as charge traps and degrade device performance.

Typical Synthesis Workflow

A general and efficient method for the synthesis of PBD involves the cyclization of a diacylhydrazine precursor. This process can be visualized as a multi-step sequence.

Caption: A generalized workflow for the synthesis and purification of PBD.

Step-by-Step Synthesis Protocol

-

Condensation: Equimolar amounts of 4-phenylbenzoyl chloride and benzoylhydrazine are reacted in a suitable solvent, such as pyridine or N,N-dimethylformamide (DMF), to form the corresponding diacylhydrazine intermediate. The reaction is typically stirred at room temperature.

-

Cyclodehydration: The diacylhydrazine intermediate is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[9]

-

Work-up: After the reaction is complete, the mixture is cooled and poured into cold water or an ice bath to precipitate the crude PBD product. The solid is then collected by filtration and washed with water to remove any residual acid.

Purification Techniques

-

Recrystallization: The crude PBD is dissolved in a hot solvent in which it has high solubility (e.g., toluene or a mixture of ethanol and DMSO) and then allowed to cool slowly.[9] The purified PBD crystallizes out, leaving impurities behind in the solvent.

-

Sublimation: For achieving very high purity, vacuum sublimation is the preferred method. The crude PBD is heated under high vacuum, causing it to sublime and then deposit as pure crystals on a cold surface.

Photophysical Properties: The Interaction with Light

The photophysical properties of PBD are central to its use in applications such as OLEDs and fluorescent sensors.[1] These properties are governed by the electronic transitions between molecular orbitals.

UV-Visible Absorption and Fluorescence Emission

PBD exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum and emits fluorescence in the blue region. When a PBD molecule absorbs a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The molecule then relaxes back to the ground state, emitting a photon in the process (fluorescence).

Caption: Simplified Jablonski diagram illustrating the absorption and fluorescence processes in PBD.

Photophysical Data Summary

| Property | Value | Solvent | Source(s) |

| Absorption Maximum (λ_abs) | ~300-305 nm | THF | [10][11] |

| Emission Maximum (λ_em) | ~364-380 nm | Ethanol, THF | [10] |

| Photoluminescence Quantum Yield (PLQY) | High | - | [7][12] |

Electrochemical Properties and Role in Organic Electronics

PBD is widely recognized for its excellent electron-transporting capabilities, making it a crucial component in multilayer OLEDs.[13] Its electron-deficient oxadiazole core facilitates the acceptance and transport of electrons.

Electron Transport in OLEDs

In a typical OLED architecture, PBD is used as the electron transport layer (ETL). Electrons are injected from the cathode into the LUMO of the PBD layer. These electrons are then transported through the PBD layer to the interface with the emissive layer, where they recombine with holes transported from the anode. This recombination process leads to the generation of light.

Caption: Schematic of a multilayer OLED incorporating PBD as the electron transport layer.

Energy Level Alignment

The efficiency of electron injection and transport is determined by the alignment of the energy levels (HOMO and LUMO) of the different layers in the OLED. The LUMO level of PBD is well-matched with the work function of common cathode materials (like aluminum or calcium), facilitating efficient electron injection.

| Property | Approximate Value | Source(s) |

| Ionization Potential (IP) | ~6.06 eV | [13] |

| Electron Affinity (EA) | ~2.16 eV | [13] |

Note: IP corresponds to the HOMO level and EA corresponds to the LUMO level.

Essential Characterization Techniques

To verify the identity, purity, and properties of synthesized PBD, a suite of analytical techniques is employed.

Spectroscopic Analysis

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the molecular structure of PBD by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, confirming the formation of the oxadiazole ring.

-

UV-Visible Spectroscopy: Measures the absorption of light as a function of wavelength to determine the absorption spectrum and HOMO-LUMO gap.

-

Fluorescence Spectroscopy: Measures the emission of light to determine the fluorescence spectrum and quantum yield.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of PBD by measuring its weight loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and other phase transitions.

Conclusion: A Material of Enduring Significance

This compound (PBD) stands out as a robust and versatile organic material with a well-established role in the field of organic electronics. Its favorable combination of high thermal stability, excellent electron-transporting properties, and strong fluorescence makes it a subject of ongoing research and development. This guide has provided a foundational understanding of its core properties, from its molecular structure and synthesis to its photophysical and electrochemical behavior. For researchers and scientists, a firm grasp of these fundamentals is the key to unlocking the full potential of PBD in next-generation electronic and photonic devices.

References

- Pal, A. K., et al. (2007). Photophysical characterizations of 2-(4-biphenylyl)-5 phenyl-1,3,4-oxadiazole in restricted geometry.

-

MySkinRecipes. (n.d.). 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

- Kulkarni, A. P., et al. (2004). Electron Transport Materials for Organic Light-Emitting Diodes.

- Wu, C. C., et al. (2000). Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices. MRS Proceedings, 598, BB3.5.

- Li, Y., et al. (2010). Organic light-emitting diodes with 2-(4-biphenylyl)-5(4-tert-butyl-phenyl)-1,3,4-oxadiazole layer inserted between hole-injecting and hole-transporting layers. Journal of Physics D: Applied Physics, 43(35), 355102.

- Gaiduk, A., et al. (2003). The nature of excited states in PVK:PBD polymeric host for organic light-emitting diodes. Conference on Lasers and Electro-Optics/Quantum Electronics and Laser Science Conference.

-

ResearchGate. (n.d.). Structure of PBD with different isomers. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

ROK Chem. (n.d.). 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

-

arXiv. (2008). Photophysical characterizations of 2-(4-Biphenylyl)-5 phenyl-1,3,4- oxadiazole in restricted geometry. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Molecules, 27(6), 1824.

- National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(23), 7234.

-

PubMed. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Retrieved from [Link]

-

MDPI. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic of PBD and the performance. Retrieved from [Link]

-

ResearchGate. (n.d.). Variables and levels of the PBD for the screening step. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Biphenyl-4-yl-[1][2][13]oxadiazol-3-yl)-pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Scintillator. Retrieved from [Link]

-

Immunomart. (n.d.). 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Retrieved from [Link]

-

Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized absorbance of PBD, and stimulated emission spectra from this.... Retrieved from [Link]

-

Bulletin of the Korean Chemical Society. (2009). Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]-1,3,4-oxadiazoles. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sahussaintu.wordpress.com [sahussaintu.wordpress.com]

- 3. rokchem.co.uk [rokchem.co.uk]

- 4. 2-(4-BIPHENYLYL)-5-PHENYL-1,3,4-OXADIAZOLE | 852-38-0 [amp.chemicalbook.com]

- 5. 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole [myskinrecipes.com]

- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immunomart.com [immunomart.com]

- 8. jchemrev.com [jchemrev.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. lumtec.com.tw [lumtec.com.tw]

- 11. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

The Architecture of a DNA-Crosslinking Agent: A Technical Guide to Pyrrolobenzodiazepine (PBD) Chemical Structure and Synthesis

For researchers, scientists, and drug development professionals, the pyrrolobenzodiazepine (PBD) scaffold represents a class of exceptionally potent antitumor agents.[1][2] Their unique mechanism of action, involving sequence-selective DNA minor groove binding and covalent crosslinking, has positioned them as highly effective payloads in antibody-drug conjugates (ADCs).[1][2] This guide provides an in-depth exploration of the PBD core's chemical architecture and the synthetic pathways that have enabled its development from natural product discovery to a cornerstone of modern targeted cancer therapy.

The PBD Core: A Privileged Scaffold for DNA Intercalation

The fundamental PBD structure is a tricyclic system comprising a pyrrolidine ring fused to a benzodiazepine moiety. This architecture, exemplified by the natural product anthramycin, discovered in 1965, provides a right-handed twist that isohelically matches the minor groove of B-form DNA.[3]

Key Structural Features and Their Functional Significance

The biological activity of PBDs is intrinsically linked to several key structural features:

-

The Tricyclic Core: The fused A, B, and C rings create a rigid, curved structure essential for fitting snugly within the DNA minor groove.[3]

-

The C11a Stereocenter: The (S)-configuration at the C11a position is crucial for the molecule's right-handed twist, which dictates its ability to align with the helical structure of the DNA minor groove. This stereochemistry is a critical consideration in synthetic strategies.[4]

-

The N10-C11 Imine (or Carbinolamine/Carbinolamine Ether): This electrophilic center is the "warhead" of the PBD molecule. It is responsible for the covalent alkylation of the C2-amino group of a guanine base in the DNA minor groove.[4][5] The reactivity of this functional group is finely tuned by substituents on the PBD core.

-

The C8 Position: This position on the aromatic A-ring is the most common attachment point for linkers in PBD dimers.[5][6] The nature and length of this linker are critical for enabling the PBD dimer to span the DNA minor groove and crosslink two guanine bases on opposite strands.[7][8]

Mechanism of Action: Covalent Adduct Formation in the DNA Minor Groove

The potent cytotoxicity of PBDs stems from their ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[4]

The process can be summarized as follows:

-

Minor Groove Binding: The PBD molecule initially binds non-covalently within the DNA minor groove, with a preference for purine-G-purine sequences.[5]

-

Covalent Adduct Formation: Following initial binding, the electrophilic C11 of the PBD is attacked by the nucleophilic N2 of a guanine residue, forming a stable aminal linkage.[4]

-

DNA Crosslinking (PBD Dimers): PBD dimers, such as the well-studied SJG-136, possess two reactive PBD units connected by a flexible linker.[3][9][10] This allows the molecule to span the minor groove and form an interstrand crosslink between two guanine bases on opposite DNA strands.[3][9][10] This highly cytotoxic lesion is difficult for cellular DNA repair mechanisms to resolve.[4]

Below is a diagram illustrating the DNA crosslinking mechanism of a PBD dimer.

Caption: Mechanism of PBD dimer-mediated DNA interstrand crosslinking.

Synthetic Pathways to Pyrrolobenzodiazepines

The synthesis of PBDs, particularly the clinically relevant dimers, is a complex, multi-step process that demands precise control over stereochemistry and functional group manipulations. A convergent synthetic strategy is most commonly employed, wherein two PBD monomer units are synthesized separately and then coupled via a linker in the later stages.[4]

Synthesis of the PBD Monomer Core

The synthesis of the PBD monomer typically begins with the construction of the dilactam precursor, followed by selective reduction and functionalization.

A Representative Synthetic Workflow for a C8-Hydroxy PBD Monomer:

The following is a generalized protocol based on established synthetic routes.

Step 1: Formation of the Pyrrolidine Ring The synthesis often commences with the acylation of (S)-proline methyl ester with a suitably substituted anthranilic acid derivative, followed by cyclization to form the pyrrolidine ring of the PBD core.[1]

Step 2: Reduction of the Nitro Group and Lactam Formation A nitro group on the aromatic ring, which serves as a precursor to the aniline nitrogen, is reduced, typically using catalytic hydrogenation (e.g., Pd/C, H₂) or reducing agents like zinc and ammonium chloride. This is followed by intramolecular cyclization to form the diazepine ring, yielding the PBD dilactam.[1]

Step 3: Introduction of C2-Unsaturation (Optional but Important for Potency) For many potent PBDs, such as SJG-136, a C2-exo-methylene group is introduced.[2] This can be achieved through various methods, including the Stille coupling reaction on a C2-triflate precursor.[7]

Step 4: Selective Reduction of the C11 Lactam The C11 carbonyl of the dilactam is selectively reduced to the carbinolamine, which is in equilibrium with the reactive imine. This reduction is often achieved using a hydride reagent like sodium borohydride.

Step 5: Protecting Group Strategy Throughout the synthesis, protecting groups are employed to mask reactive functionalities. For instance, the N10 nitrogen is often protected (e.g., with a SEM group) to prevent unwanted reactions during the construction of the PBD core. The choice of protecting groups and their orthogonal deprotection is a critical aspect of the synthetic design.

The following diagram outlines a generalized convergent synthesis of a PBD dimer.

Caption: Convergent synthesis pathway for PBD dimers.

Synthesis of the Linker and Dimerization

The linker connecting the two PBD monomers is typically a simple alkyl chain, such as a propyldioxy or pentyldioxy chain for C8-linked dimers.[5] The synthesis of the linker can be achieved through standard organic chemistry methods.

The dimerization is commonly accomplished via a Williamson ether synthesis, where the C8-hydroxyl groups of two PBD monomer units react with a dihaloalkane linker in the presence of a base.

Final Deprotection and Purification

The final step in the synthesis is the removal of any remaining protecting groups to unmask the reactive N10-C11 imine. The purification of the final PBD dimer presents significant challenges due to the molecule's high potency, poor solubility, and sensitivity to light, acid, and oxygen.[1] Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining highly pure PBD dimers.[1][4]

Quantitative Data Summary

The following table summarizes key properties of representative PBD monomers and dimers.

| Compound | Type | Linker (for Dimers) | Key Structural Features | In Vitro Potency (IC₅₀) |

| Anthramycin | Monomer | N/A | C2-substituted natural product | Nanomolar range |

| DC-81 | Monomer | N/A | Saturated C-ring | Nanomolar range |

| SJG-136 (SG2000) | Dimer | Propane-1,3-dioxy | C2/C2'-exo-unsaturated | Picomolar range[10] |

| Tesirine (SG3249) | Dimer-linker | Valine-alanine cleavable linker | Payload for ADCs | Picomolar range |

Experimental Protocol: A Representative Dimerization Step

The following is a generalized experimental protocol for the dimerization of a C8-hydroxy PBD monomer.

Objective: To synthesize a C8/C8'-linked PBD dimer via Williamson ether synthesis.

Materials:

-

C8-hydroxy PBD monomer

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the C8-hydroxy PBD monomer (2.0 equivalents) in anhydrous DMF, add potassium carbonate (3.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

-

Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired PBD dimer.

Note: This is a generalized protocol and the specific reaction conditions, including temperature, reaction time, and purification method, may need to be optimized for different PBD monomers.

Future Directions and Conclusion

The field of PBD chemistry continues to evolve, with ongoing research focused on the development of novel PBD analogues with improved therapeutic indices, alternative DNA sequence specificities, and innovative linker technologies for ADC applications. The synthesis of these complex molecules remains a challenging yet rewarding endeavor, pushing the boundaries of organic chemistry to create next-generation cancer therapeutics. This guide has provided a foundational understanding of the chemical structure and synthetic strategies for PBDs, offering insights for researchers dedicated to advancing this potent class of molecules.

References

-

Hartley, J. A. (2011). The development of pyrrolobenzodiazepines as antitumour agents. Expert Opinion on Investigational Drugs, 20(6), 733–744. [Link]

-

Gregson, S. J., et al. (2004). Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1][4]benzodiazepine (PBD) Dimers. Journal of Medicinal Chemistry, 47(5), 1161–1174. [Link]

-

Kamal, A., et al. (2004). Synthesis of fluorinated analogues of SJG-136 and their DNA-binding potential. Bioorganic & Medicinal Chemistry Letters, 14(22), 5699–5702. [Link]

-

Procopiou, G., et al. (2025). Synthesis of novel pyrrolobenzodiazepine (PBD) C1-substituted monomers and dimers with DNA-binding activity and cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 119, 130095. [Link]

-

Creative Biolabs. (n.d.). Pyrrolobenzodiazepine (PBD) Synthesis Service. Creative Biolabs. [Link]

-

Rahman, K. M., et al. (2021). Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage. Nucleic Acids Research, 49(12), 6867–6883. [Link]

-

Kolakowski, R. V., et al. (2016). Synthesis of a C2-Aryl-Pyrrolo[2,1-c][1][4]benzodiazepines Monomer Enabling the Convergent Construction of Symmetrical and Non-symmetrical Dimeric Analogs. Molecules, 21(2), 154. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

-

BioPharm International. (2018). QbD in the Development of ADCs with PBD Dimer Warheads. BioPharm International, 31(9). [Link]

-

Mantaj, J., Jackson, P. J. M., Rahman, K. M., & Thurston, D. E. (2017). From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs). Angewandte Chemie International Edition, 56(2), 462–488. [Link]

-

Jackson, T. R., et al. (2017). Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload. ACS Medicinal Chemistry Letters, 8(12), 1303–1308. [Link]

-

Gerratana, B. (2012). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Medicinal Chemistry, 8(4), 567-581. [Link]

-

Hartley, J. A., et al. (2004). SJG-136 (NSC 694501), a Novel Rationally Designed DNA Minor Groove Interstrand Cross-Linking Agent with Potent and Broad Spectrum Antitumor Activity. Cancer Research, 64(18), 6693–6699. [Link]

-

Wu, J., et al. (2013). Phase I Clinical Trials of SJG-136 (SG2000). Clinical Cancer Research, 19(9), 2336–2345. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of fluorinated analogues of SJG-136 and their DNA-binding potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD)

CAS Number: 852-38-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, commonly known as PBD, is a highly conjugated organic molecule that has garnered significant interest in the fields of materials science and organic electronics. Its rigid structure and electron-deficient 1,3,4-oxadiazole core bestow upon it unique photophysical properties, leading to its widespread use as a scintillator, laser dye, and an electron-transporting material in organic light-emitting diodes (OLEDs)[1]. This guide provides a comprehensive overview of the core physicochemical properties of PBD, detailed experimental protocols for its synthesis and characterization, and insights into the rationale behind these methodologies.

Core Physicochemical Properties

The fundamental physicochemical properties of PBD are summarized in the table below. These parameters are critical for its application in various technologies and for predicting its behavior in different environments.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₄N₂O | [2] |

| Molecular Weight | 298.34 g/mol | [2] |

| Appearance | White or off-white crystalline powder | [2] |

| Melting Point | 167-169 °C | [2] |

| Solubility | Soluble in toluene, chloroform; limited solubility in other organic solvents. | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Profile

The extensive conjugation in PBD gives rise to distinct spectroscopic signatures, which are fundamental to its applications in photonics and electronics.

UV-Vis Absorption and Photoluminescence

PBD is known for its strong absorption in the ultraviolet region and intense fluorescence, making it an excellent fluorophore. These properties are highly dependent on the solvent environment.

| Parameter | Wavelength (nm) | Solvent | Source(s) |

| UV-Vis Absorption (λmax) | ~303 | Chloroform | [3] |

| Fluorescence Emission (λem) | ~358 | Chloroform | [3] |

The high photoluminescence quantum yield of PBD is a key characteristic that makes it suitable as a laser dye and a component in scintillation cocktails[3][4].

Vibrational and Nuclear Magnetic Resonance Spectroscopy

The structural integrity of a synthesized batch of PBD can be reliably confirmed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Infrared (IR) Spectroscopy: The IR spectrum of PBD is characterized by specific vibrational modes corresponding to its functional groups. Key peaks include C=N stretching of the oxadiazole ring, C-O-C stretching, and aromatic C-H and C=C stretching vibrations. A representative IR spectrum can be found in various chemical databases[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure of PBD. The aromatic protons of the phenyl and biphenyl groups typically appear in the downfield region of the ¹H NMR spectrum (around 7-8 ppm). The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the oxadiazole ring in addition to the aromatic carbons[6][7].

Experimental Protocols

Synthesis of 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD)

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. A common and effective method involves the cyclodehydration of an N,N'-diacylhydrazine, which can be formed from the reaction of a carboxylic acid hydrazide with an acyl chloride or another carboxylic acid. For PBD, the logical precursors are benzhydrazide and biphenyl-4-carbonyl chloride.

Reaction Scheme:

Figure 1: Synthesis workflow for 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD).

Step-by-Step Methodology:

-

Formation of the Diacylhydrazine Intermediate:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzhydrazide in a suitable anhydrous solvent such as pyridine or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of biphenyl-4-carbonyl chloride to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., MgSO₄) and solvent evaporation to yield the crude N'-benzoyl-biphenyl-4-carbohydrazide intermediate.

-

-

Cyclodehydration to PBD:

-

The crude diacylhydrazine intermediate is mixed with a dehydrating agent such as phosphorus oxychloride (POCl₃).

-

The mixture is heated under reflux for several hours. The progress of the reaction should be monitored by TLC.

-

After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water or a basic solution (e.g., sodium bicarbonate) to neutralize the excess POCl₃.

-

The resulting precipitate, which is the crude PBD, is collected by vacuum filtration and washed thoroughly with water.

-

Purification by Recrystallization

The crude PBD obtained from the synthesis is often purified by recrystallization to obtain a high-purity crystalline product suitable for its intended applications.

Figure 2: Purification workflow for PBD via recrystallization.

Step-by-Step Methodology:

-

Solvent Selection: Toluene is a commonly used solvent for the recrystallization of PBD[2]. The ideal solvent is one in which PBD is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: The crude PBD is placed in an Erlenmeyer flask, and a minimal amount of hot toluene is added to completely dissolve the solid.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes to adsorb colored impurities.

-

Hot Filtration: The hot solution is then filtered through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: The clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of PBD decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize the yield of the crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried in a vacuum oven.

Thermal Stability

The thermal stability of PBD is a critical parameter for its applications in electronic devices, where it can be subjected to high temperatures during fabrication and operation. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate its thermal properties. PBD generally exhibits good thermal stability, which is a desirable characteristic for organic electronic materials[1][3].

Safety and Handling

According to available safety data sheets, 2-(4-Biphenyly)-5-phenyl-1,3,4-oxadiazole is not classified as a dangerous substance. However, as with all chemicals in a laboratory setting, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) is a valuable organic material with robust physicochemical properties that make it highly suitable for applications in photonics and electronics. Its strong UV absorption, high photoluminescence quantum yield, and good thermal stability are key attributes that researchers and drug development professionals can leverage. The synthesis and purification protocols outlined in this guide provide a reliable framework for obtaining high-purity PBD for research and development purposes. A thorough understanding of its spectroscopic and thermal characteristics is essential for optimizing its performance in various applications.

References

-

Wang C, et al. Polymeric Alkoxy PBD [2-(4-Biphenylyl)-5-Phenyl-1, 3, 4-Oxadiazole] for Light-Emitting Diodes. Advanced Functional Materials, 2001, 11(1): 47-50. [Link]

-

Bhattacharjee, D., et al. Photophysical characterizations of 2-(4-biphenylyl)-5 phenyl-1,3,4-oxadiazole in restricted geometry. Journal of Luminescence, 2007, 127(2), 651-659. [Link]

-

Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 2023, 28(22), 7686. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 2022, 27(15), 4983. [Link]

-

A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Chemosensors, 2022, 10(7), 263. [Link]

-

MySkinRecipes. 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole [myskinrecipes.com]

- 3. sahussaintu.wordpress.com [sahussaintu.wordpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(4-BIPHENYLYL)-5-PHENYL-1,3,4-OXADIAZOLE(852-38-0) IR Spectrum [chemicalbook.com]

- 6. 2-(4-BIPHENYLYL)-5-PHENYL-1,3,4-OXADIAZOLE(852-38-0) 13C NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Characterizing the Solubility Profile of 2-Biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole (PBD): A Methodological and Theoretical Guide

An In-depth Technical Guide

Abstract

2-Biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole, a key organic compound in materials science and potentially in pharmaceutical research, possesses a molecular structure that dictates its physicochemical properties, most notably its solubility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility of this compound. We delve into the theoretical underpinnings of its solubility based on its structure, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and offer a robust system for data analysis and interpretation. This document serves not as a repository of pre-existing data, but as a methodological whitepaper to empower researchers to generate high-quality, reliable solubility data for their specific applications.

Introduction and Core Concepts

This compound is a well-defined organic molecule with the empirical formula C₂₀H₁₄N₂O and a molecular weight of 298.34 g/mol .[1][2] It is recognized for its applications as a fluorescent brightening agent and as a critical component in organic light-emitting diodes (OLEDs) due to its thermal stability and efficient electroluminescent properties.[3][4]

It is crucial to distinguish this compound from a similarly named acronym, PBDs, which stands for pyrrolobenzodiazepines, a class of potent anti-tumor agents.[5][6][7] This guide is exclusively focused on the oxadiazole derivative.

The solubility of a compound is a fundamental property that influences its utility. In drug development, poor solubility can lead to low bioavailability and unpredictable in vitro results.[8][9] In materials science, solubility dictates the choice of solvents and methods for creating stable, uniform thin films for electronic devices.[4][10] The structure of this compound—a rigid, aromatic, multi-ring system—suggests low aqueous solubility and preferential solubility in organic solvents. The general principle that aryl substituents on a 1,3,4-oxadiazole ring significantly decrease water solubility supports this initial assessment.[11]

This guide will provide the necessary protocols to quantitatively determine these characteristics.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility.[12][13] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Solute (PBD) Characteristics : PBD is a largely non-polar molecule. Its structure is dominated by aromatic rings (phenyl and biphenyl groups), which primarily interact via van der Waals forces and potential π-π stacking. The 1,3,4-oxadiazole ring introduces some polarity due to the presence of nitrogen and oxygen atoms, making the molecule capable of dipole-dipole interactions, but this effect is overshadowed by the large, non-polar hydrocarbon framework.

-

Solvent Interactions :

-

Polar Solvents (e.g., Water) : Water is a highly polar solvent that forms strong hydrogen bonds. PBD lacks hydrogen bond-donating groups and has limited hydrogen bond-accepting capability. The energy required to break the strong hydrogen bonds between water molecules to create a cavity for the large, non-polar PBD molecule is energetically unfavorable, leading to predicted very low aqueous solubility.

-

Non-Polar/Moderately Polar Organic Solvents (e.g., Toluene, Chloroform, DMSO) : Organic solvents with a range of polarities are more likely to dissolve PBD.[3][14] Toluene, being aromatic, can engage in favorable π-π stacking interactions. Moderately polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Chloroform (CHCl₃) can engage in dipole-dipole interactions with the oxadiazole moiety while also accommodating the non-polar rings.

-

Therefore, a systematic investigation should focus on a panel of organic solvents with varying polarities.

Methodologies for Experimental Solubility Determination

Choosing the correct methodology is critical and depends on the research objective. The primary distinction is between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure. The Shake-Flask Method is the gold-standard for its determination.[15] It is essential for applications requiring precise concentration data, such as formulation development and quantitative structure-activity relationship (QSAR) studies.

-

Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (typically in DMSO) to an aqueous buffer. It is a measure of how quickly a compound precipitates. Laser Nephelometry is a high-throughput technique used to assess kinetic solubility.[16][17] This method is ideal for early-stage drug discovery to quickly flag compounds that may have solubility liabilities.[9]

The following diagram illustrates the decision-making process for selecting an appropriate assay.

Caption: Decision workflow for selecting a solubility assay.

Experimental Protocols

The following sections provide detailed, self-validating protocols. It is imperative to perform these experiments at a controlled temperature, as solubility is temperature-dependent.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol is adapted from established methodologies and is considered the most reliable for determining equilibrium solubility.[15][18]

Objective: To determine the precise equilibrium solubility of PBD in a chosen solvent.

Materials:

-

This compound (powder form)[2]

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Toluene, Dichloromethane, Methanol, DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of PBD and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Toluene) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 1, 5, 10, 25 µg/mL).

-

Measure the absorbance of these standards at the determined λ_max (maximum absorbance wavelength) or analyze by HPLC to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid PBD to a 2 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 2-5 mg of PBD per 1 mL of solvent.

-

Accurately add 1 mL of the desired test solvent to the vial.

-

Prepare each sample in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a minimum of 24 hours to ensure equilibrium is reached.[8] Some systems may require 48-72 hours; this should be validated by taking measurements at multiple time points (e.g., 24h, 48h) to see if the concentration has plateaued.

-

-

Sampling and Analysis:

-

After equilibration, let the vials stand for 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

Dilute the filtered sample as necessary with the appropriate solvent to fall within the linear range of your calibration curve.

-

Measure the concentration of the diluted sample using the pre-established UV-Vis or HPLC method.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

The result is the thermodynamic solubility, typically reported in mg/mL or µg/mL.

-

The workflow for this protocol is visualized below.

Caption: Experimental workflow for the Shake-Flask method.

Protocol 2: Kinetic Solubility via Laser Nephelometry

This protocol provides a high-throughput method for classifying solubility.[19][20][21]

Objective: To rapidly assess the kinetic solubility of PBD in an aqueous buffer.

Materials:

-

PBD stock solution in 100% DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

96-well or 384-well microplates.

-

Laser nephelometer microplate reader.

-

Positive control (poorly soluble compound, e.g., Ondansetron).[20]

-

Negative control (highly soluble compound, e.g., 2′-deoxy-5-fluorouridine).[20]

Procedure:

-

Plate Preparation:

-

Dispense the aqueous buffer into the wells of the microplate.

-

Add a small volume of the PBD DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM with 1% DMSO).

-

Perform serial dilutions directly in the plate to create a range of concentrations.

-

-

Incubation and Measurement:

-

Shake the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).[8]

-

Measure the light scattering of each well using a laser nephelometer. The instrument directs a laser beam through the solution and measures scattered light, which is proportional to the amount of precipitate formed.[16][17]

-

-

Data Analysis:

-

Plot the measured light scattering units against the compound concentration.

-

The "precipitation point" or kinetic solubility is the concentration at which the light scattering signal begins to significantly increase above the baseline of the negative control.

-

Results are often reported as a classification (e.g., Poorly soluble <15 µg/mL, Partially soluble 15-100 µg/mL, Soluble >100 µg/mL) or as the highest concentration at which no precipitation is observed.[17][20]

-

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound

| Solvent System | Temperature (°C) | Method | Solubility | Standard Deviation | Notes |

| Water | 25 | Shake-Flask | [Insert Data] | [Insert Data] | Thermodynamic |

| PBS (pH 7.4) | 25 | Shake-Flask | [Insert Data] | [Insert Data] | Thermodynamic |

| PBS (pH 7.4) | 25 | Nephelometry | [Insert Data] | [Insert Data] | Kinetic, 1% DMSO |

| Toluene | 25 | Shake-Flask | [Insert Data] | [Insert Data] | Thermodynamic |

| Methanol | 25 | Shake-Flask | [Insert Data] | [Insert Data] | Thermodynamic |

| Dichloromethane | 25 | Shake-Flask | [Insert Data] | [Insert Data] | Thermodynamic |

| DMSO | 25 | Shake-Flask | [Insert Data] | [Insert Data] | Thermodynamic |

This table is a template for researchers to populate with their generated data.

Conclusion

While specific public-domain solubility data for this compound is sparse, its molecular structure provides a strong theoretical basis for predicting its behavior. It is expected to have very low aqueous solubility and higher solubility in non-polar or moderately polar organic solvents. This guide provides the authoritative, step-by-step experimental frameworks required to generate this critical data. The Shake-Flask method is recommended for obtaining precise thermodynamic solubility values essential for formulation and advanced studies, while laser nephelometry offers a rapid, high-throughput alternative for kinetic solubility screening. By employing these validated protocols, researchers can confidently characterize the solubility profile of PBD, enabling its effective application in both scientific research and industrial development.

References

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Koutsoukas, A., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3). Retrieved from [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

Nowak, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2436. Retrieved from [Link]

-

Apley, M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

ADC Review. (2019). What is Pyrrolobenzodiazepine (PBD)? Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

Hörter, D., & Dressman, J. B. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. APL Materials. Retrieved from [Link]

-

Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ADC Review. (n.d.). Pyrrolobenzodiazepine (PBD). Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wikipedia. (2025, June 29). Pyrrolobenzodiazepine. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of pyrrolobenzodiazepine (PBD) drug-linkers. Retrieved from [Link]

-

Fishkin, N., et al. (2020). Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates. Bioconjugate Chemistry, 31(10), 2363-2375. Retrieved from [Link]

-

Bhattacharjee, D., et al. (2004). Photophysical characterizations of 2-(4-biphenylyl)-5 phenyl-1,3,4-oxadiazole in restricted geometry. Journal of Colloid and Interface Science, 274(1), 126-131. Retrieved from [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-826. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of organic solvents in 1,4-cis-polybutadiene. Retrieved from [Link]

-

de Faria, V. C., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. RSC Advances, 10(73), 44967-44977. Retrieved from [Link]

-

Bhattacharjee, D., et al. (2008). Photophysical characterizations of 2-(4-Biphenylyl)-5 phenyl-1,3,4- oxadiazole in restricted geometry. arXiv. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Retrieved from [Link]

-

ResearchGate. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]

-

Sławiński, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5466. Retrieved from [Link]

-

ROK Chem. (n.d.). 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The physical properties of 1,3,4-oxadiazole. Retrieved from [Link]

-

Iojoiu, C., & inquest, M. (2020). On the Solubility and Stability of Polyvinylidene Fluoride. Polymers, 12(8), 1648. Retrieved from [Link]

-

da Silva, E. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals, 16(5), 754. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

Sources

- 1. rokchem.co.uk [rokchem.co.uk]

- 2. 2-(4-联苯基)-5-苯基-1,3,4-噁二唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. adcreview.com [adcreview.com]

- 6. adcreview.com [adcreview.com]

- 7. Pyrrolobenzodiazepine - Wikipedia [en.wikipedia.org]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. On the Solubility and Stability of Polyvinylidene Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chem.ws [chem.ws]

- 13. youtube.com [youtube.com]

- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. rheolution.com [rheolution.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. enamine.net [enamine.net]

- 21. Laser Nephelometry | Bienta [bienta.net]

Introduction: The Pyrrolobenzodiazepine Core

An In-Depth Technical Guide to the Molecular Weight and Formula of Pyrrolobenzodiazepines (PBDs) for Drug Development Professionals

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds with potent antitumor properties.[1][2] Originally discovered as natural products from various Streptomyces species, their unique mechanism of action has made them a focal point in the development of highly potent cancer therapeutics, particularly as payloads for antibody-drug conjugates (ADCs).[1][3] This guide provides a detailed examination of the molecular formula and weight of PBDs, from their fundamental monomeric structure to the clinically relevant dimeric forms used in ADCs.

The foundational structure of all PBDs consists of a tricyclic system comprising an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring.[4] This specific three-dimensional shape is crucial for its biological activity, allowing it to fit precisely within the minor groove of DNA.[4] The key to their cytotoxic effect lies in an electrophilic imine moiety (or a carbinolamine equivalent) at the N10–C11 position, which enables the formation of a covalent bond with the C2-amino group of a guanine base.[4]

Caption: The fundamental tricyclic structure of a Pyrrolobenzodiazepine.

PBD Monomers: The Natural Blueprint

The first PBDs identified, such as anthramycin, were monomeric natural products.[3][4] These single-unit PBDs demonstrated significant antitumor activity, laying the groundwork for future synthetic development. While numerous synthetic variations exist, a representative PBD monomer provides a baseline for understanding its core molecular properties.

A common synthetic PBD monomer has the molecular formula C₁₄H₁₄N₂O₃ and a molecular weight of approximately 258.28 g/mol .[1][2][5] Natural PBDs like anthramycin (C₁₆H₁₇N₃O₄) have slightly different values due to their unique substitutions.[1] Although potent, the therapeutic application of monomers has been limited, partly due to toxicities such as cardiotoxicity, which has driven research toward more advanced and targeted applications.[1]

PBD Dimers: Engineering Enhanced Potency and Specificity

The evolution from PBD monomers to dimers was a critical leap in harnessing their therapeutic potential. Synthetic PBD dimers consist of two PBD units covalently linked, typically through their C8 positions on the aromatic A-ring via a flexible tether.[1][] This structural modification allows the molecule to span several base pairs in the DNA minor groove and form highly cytotoxic DNA interstrand cross-links by binding to guanine bases on opposite DNA strands.[1][7][8] This cross-linking action is difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis.[2][9]

The dimerization significantly increases the molecular weight and alters the formula. A prominent example is the PBD dimer warhead SG3199, which is released from the ADC payload tesirine.[][10] This and similar PBD dimers are central to several ADCs in clinical trials.[]

Caption: Conceptual workflow of PBD dimer synthesis from two monomer units.

Quantitative Data Summary: PBD Monomers vs. Dimers

The following table summarizes the molecular properties of a representative PBD monomer and a common PBD dimer used in ADC development.

| Compound Type | Example Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| PBD Monomer | Generic | C₁₄H₁₄N₂O₃ | 258.28[5] | Single DNA alkylating unit |

| PBD Dimer | SG3199 / SGD-1882 | C₄₂H₃₉N₅O₇ | 725.79[][][12] | Capable of DNA interstrand cross-linking |

Application in Antibody-Drug Conjugates (ADCs)

The exceptional potency of PBD dimers makes them ideal payloads for ADCs.[2] In an ADC, the PBD dimer is attached to a monoclonal antibody (mAb) via a chemical linker.[9] The mAb directs the ADC to a specific antigen on the surface of cancer cells, minimizing exposure of healthy tissue to the potent cytotoxic agent.[9] Once the ADC binds to the target cell and is internalized, the linker is cleaved, releasing the PBD dimer "warhead" to exert its DNA-cross-linking effect.[10] This targeted delivery strategy aims to improve the therapeutic index, enhancing efficacy while reducing systemic toxicity.[10]

Experimental Protocol: Molecular Weight Verification of a PBD Payload by Mass Spectrometry

Verifying the precise molecular weight of a synthesized PBD payload and its successful conjugation to an antibody is a critical quality control step in ADC development. High-resolution mass spectrometry (HRMS) is the gold standard for this analysis.

Objective: To confirm the molecular weight of a PBD dimer and characterize the drug-to-antibody ratio (DAR) of a PBD-based ADC.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation (PBD Dimer):

-

Accurately weigh ~1 mg of the synthesized PBD dimer.

-

Dissolve in a suitable solvent (e.g., DMSO) to create a 1 mg/mL stock solution.[12]

-

Perform a serial dilution in a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µg/mL for LC-MS analysis.

-

-

Sample Preparation (ADC):

-

For intact mass analysis of the ADC, dilute the ADC sample to ~1 mg/mL in a suitable buffer (e.g., PBS).

-

To analyze the conjugated payload and determine DAR, the antibody's interchain disulfide bonds must be reduced. Add a reducing agent like Dithiothreitol (DTT) to the ADC sample and incubate at 37°C for 30 minutes. This will separate the heavy and light chains.

-

Desalt the intact or reduced ADC sample using a suitable method, such as a reverse-phase C4 column, to remove non-volatile salts that can interfere with MS analysis.

-

-

LC-MS Analysis:

-

Chromatography: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C8 or C18 for the small molecule PBD; C4 for the larger antibody fragments).

-

Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) to elute the analyte.

-

Mass Spectrometry:

-

Ionize the eluting sample using electrospray ionization (ESI).

-

Analyze the ions in a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Acquire data in a mass range appropriate for the expected analyte (e.g., m/z 500-1500 for the PBD dimer; m/z 1000-4000 for antibody fragments).

-

-

-

Data Analysis and Interpretation:

-

PBD Dimer:

-

Extract the mass spectrum for the chromatographic peak corresponding to the PBD dimer.

-

Identify the [M+H]⁺ ion (the molecular weight plus the mass of a proton).

-

Compare the observed accurate mass to the theoretical mass calculated from the molecular formula (e.g., C₄₂H₃₉N₅O₇ for SG3199). The mass difference should be within 5 ppm.

-

-

ADC Sample:

-

For the reduced sample, the mass spectrometer will detect multiple species: the unconjugated light chain (LC), the unconjugated heavy chain (HC), and the heavy chain conjugated with one or more PBD payloads (HC+1PBD, HC+2PBD, etc.).

-

Use deconvolution software to convert the raw multi-charge spectra into zero-charge mass spectra.

-

Calculate the mass difference between the conjugated and unconjugated chain peaks. This difference should correspond to the mass of the PBD-linker payload.

-

Determine the relative abundance of each species to calculate the average Drug-to-Antibody Ratio (DAR).

-

-

Caption: Workflow for the mass spectrometric characterization of PBDs and ADCs.

Conclusion

The molecular weight and formula of pyrrolobenzodiazepines are fundamental parameters that directly correlate with their structural evolution and potent biological function. From the relatively simple natural monomers to the complex, synthetically engineered dimers, the increase in molecular complexity has yielded a class of compounds with unparalleled cytotoxicity. This potency, when precisely targeted through conjugation to monoclonal antibodies, has established PBDs as a cornerstone of next-generation ADC design, offering a powerful modality in the ongoing development of precision oncology therapeutics. Accurate characterization of these molecules, particularly their molecular weight, remains a cornerstone of the research and development process, ensuring the identity, purity, and consistency of these highly potent agents.

References

-

UCL Discovery. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates. University College London. Available from: [Link]

-

American Association for Cancer Research (AACR) Journals. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody–Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer. Available from: [Link]

-

Axios Research. Pyrrolobenzodiazepine Dimer (PBD Dimer) - CAS - N/A. Available from: [Link]

-

ADC Review. What is Pyrrolobenzodiazepine (PBD)?. Available from: [Link]

-

ADC Review. Pyrrolobenzodiazepine (PBD). Available from: [Link]

-

Mantaj, J., Jackson, P.J.M., Rahman, K.M., Thurston, D.E. (2017). From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs). Angewandte Chemie International Edition, 56(2), 462-488. Available from: [Link]

-

Creative Biolabs. Pyrrolobenzodiazepine (PBD) Synthesis Service. Available from: [Link]

-

King's College London Research Portal. Synthesis of novel pyrrolobenzodiazepine (PBD) C1-substituted monomers and dimers with DNA-binding activity and cytotoxicity. Available from: [Link]

-

PubMed. Synthesis and evaluation of pyrrolobenzodiazepine dimer antibody-drug conjugates with dual β-glucuronide and dipeptide triggers. Available from: [Link]

-

National Institutes of Health (NIH). Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload. Available from: [Link]

-

Creative Diagnostics. Pyrrolobenzodiazepine ADCs: Redefining Precision Oncology Through DNA-Targeted Payloads. Available from: [Link]

-

National Institutes of Health (NIH). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Available from: [Link]

-

Wikipedia. Pyrrolobenzodiazepine. Available from: [Link]

Sources

- 1. adcreview.com [adcreview.com]

- 2. adcreview.com [adcreview.com]

- 3. Pyrrolobenzodiazepine - Wikipedia [en.wikipedia.org]

- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolobenzodiazepine Dimer (PBD Dimer) - CAS - N/A | Axios Research [axios-research.com]

- 7. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]

- 8. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

The Compass of Conformation: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Pyrrolobenzodiazepines

Foreword: Decoding the Architectural Nuances of a Potent Payload

Pyrrolobenzodiazepines (PBDs) represent a class of exceptionally potent anti-tumor agents, renowned for their sequence-selective DNA-alkylating properties.[1] Their unique tricyclic core, comprising an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring, allows them to bind within the minor groove of DNA, leading to cytotoxic cross-linking of DNA strands.[2] This mechanism of action has positioned PBDs, particularly their dimeric forms, as highly effective payloads in the development of Antibody-Drug Conjugates (ADCs).[3]

The precise three-dimensional structure of a PBD is paramount to its biological activity. Subtle changes in conformation can significantly impact its DNA binding affinity and, consequently, its efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating the intricate structural details of PBDs in solution, providing a conformational snapshot that is highly relevant to their biological context.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the ¹H and ¹³C NMR spectra of the PBD core. Moving beyond a mere catalog of chemical shifts, this document will delve into the rationale behind spectral assignments, the interpretation of coupling constants, and the application of advanced 2D NMR techniques for unambiguous structural determination. Our goal is to equip the reader with the expertise to confidently interpret PBD NMR spectra, a critical skill in the design and development of next-generation PBD-based therapeutics.

I. The PBD Core: A Structural Framework for NMR Analysis

The foundational pyrrolo[2,1-c][1][4]benzodiazepine scaffold presents a rich tapestry of proton and carbon environments, each sensitive to its local electronic and spatial surroundings. Understanding the characteristic NMR signatures of this core is the first step towards deciphering the spectra of more complex analogues.

Diagram: The Pyrrolobenzodiazepine (PBD) Core Structure and Numbering

Caption: Core structure of the pyrrolo[2,1-c][1][4]benzodiazepine scaffold.

II. ¹H NMR Spectral Characteristics of the PBD Core

The proton NMR spectrum of a PBD provides a wealth of information regarding the substitution pattern and stereochemistry. The chemical shifts are influenced by the aromatic A-ring, the electron-withdrawing effects of amide and imine functionalities, and the conformation of the seven-membered B-ring.

A. Aromatic Protons (A-Ring)